molecular formula C20H17N3 B12305276 2,6,14-Triaminotriptycene

2,6,14-Triaminotriptycene

Cat. No.: B12305276
M. Wt: 299.4 g/mol
InChI Key: CKKNNPPUUXLVDT-UHFFFAOYSA-N
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Description

2,6,14-Triaminotriptycene is a unique aromatic compound with the chemical formula C20H17N3. It is derived from triptycene, a molecule known for its rigid, three-dimensional structure. This compound is characterized by the presence of three amino groups attached to the triptycene core, making it a versatile building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,14-Triaminotriptycene typically involves the nitration of triptycene followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2,6,14-Triaminotriptycene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6,14-Triaminotriptycene has found applications in various fields:

Mechanism of Action

The mechanism of action of 2,6,14-Triaminotriptycene is primarily based on its ability to form stable complexes with various metal ions and organic molecules. The amino groups can participate in hydrogen bonding, coordination with metal ions, and other interactions, making it a versatile ligand in coordination chemistry. The rigid triptycene core provides structural stability, enhancing the overall properties of the resulting complexes .

Comparison with Similar Compounds

    2,6,14-Trinitrotriptycene: Similar structure but with nitro groups instead of amino groups.

    2,6,14-Trichlorotriptycene: Chlorine atoms replace the amino groups.

    2,6,14-Trihydroxytriptycene: Hydroxyl groups replace the amino groups.

Uniqueness: 2,6,14-Triaminotriptycene stands out due to its three amino groups, which provide multiple sites for functionalization and complex formation. This makes it a valuable compound in the synthesis of diverse organic and inorganic materials .

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triamine

InChI

InChI=1S/C20H17N3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H,21-23H2

InChI Key

CKKNNPPUUXLVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3C4=C(C2C5=C3C=C(C=C5)N)C=C(C=C4)N

Origin of Product

United States

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